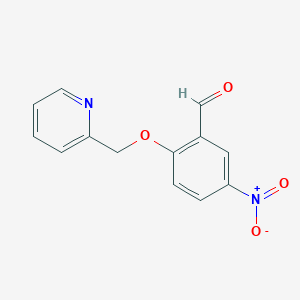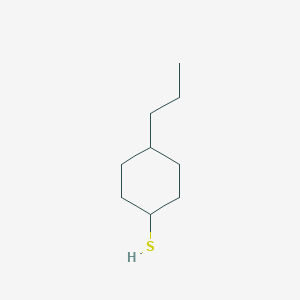![molecular formula C12H21NO3S2 B8725371 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid CAS No. 59547-52-3](/img/structure/B8725371.png)
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid is a compound that features a dithiolane ring, which is a five-membered ring containing two sulfur atoms. This compound is structurally related to lipoic acid, a well-known antioxidant. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid typically involves the formation of the dithiolane ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of a suitable dithiol with a pentanoic acid derivative under controlled conditions to form the dithiolane ring. The reaction conditions often include the use of a catalyst and a solvent to facilitate the formation of the ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiol groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring typically results in the formation of disulfide bonds, while reduction leads to the formation of free thiol groups.
Applications De Recherche Scientifique
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It is investigated for its potential therapeutic effects in conditions involving oxidative damage, such as neurodegenerative diseases and diabetes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid involves its ability to interact with various molecular targets and pathways. The dithiolane ring can undergo redox reactions, allowing the compound to act as an antioxidant. It can scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell survival.
Comparaison Avec Des Composés Similaires
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid is similar to other compounds containing dithiolane rings, such as lipoic acid and its derivatives. its unique structure, which includes the butanoic acid moiety, imparts distinct chemical properties and biological activities. Similar compounds include:
Lipoic acid: Known for its antioxidant properties and therapeutic potential in various diseases.
Dihydrolipoic acid: The reduced form of lipoic acid, also an effective antioxidant.
Thioctic acid: Another name for lipoic acid, commonly used in supplements and pharmaceuticals.
This compound’s unique combination of a dithiolane ring and a butanoic acid moiety makes it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
59547-52-3 |
|---|---|
Formule moléculaire |
C12H21NO3S2 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
4-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid |
InChI |
InChI=1S/C12H21NO3S2/c14-11(13-8-3-6-12(15)16)5-2-1-4-10-7-9-17-18-10/h10H,1-9H2,(H,13,14)(H,15,16) |
Clé InChI |
PZSMUPGANZGPBF-UHFFFAOYSA-N |
SMILES canonique |
C1CSSC1CCCCC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl-](/img/structure/B8725289.png)
![7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8725295.png)






![(2S)-2-[(4-Bromophenoxy)methyl]pyrrolidine](/img/structure/B8725357.png)





